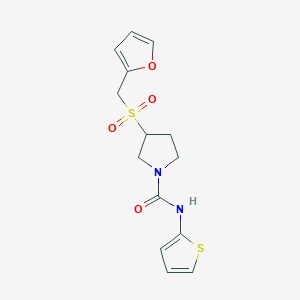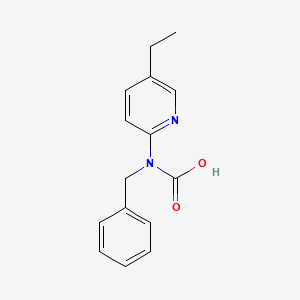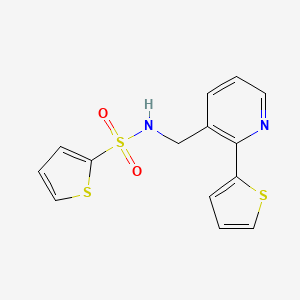
3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, also known as FTCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FTCP belongs to the class of sulfonylurea compounds, which have been widely used in the treatment of diabetes. However, FTCP has shown promising results in various other fields of research, including cancer and neurodegenerative diseases.
作用機序
The mechanism of action of 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including the proteasome and the chymotrypsin-like activity of the 20S proteasome.
Biochemical and Physiological Effects:
3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been reported to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, it has been reported to protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is its potential therapeutic properties in various fields of research. However, one of the limitations of 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
Future research on 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide could focus on the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the investigation of its potential therapeutic properties in other fields of research. Additionally, more studies could be conducted to fully understand the mechanism of action of 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide and its biochemical and physiological effects. Furthermore, the development of novel derivatives of 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide could also be explored to enhance its therapeutic potential.
合成法
The synthesis of 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide involves the reaction of furan-2-ylmethylsulfonyl chloride with thiophene-2-carboxamide, followed by the addition of pyrrolidine-1-carboxylic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic properties in various fields of research. In cancer research, 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has shown promising results as a potential anticancer agent. It has been reported to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins involved in cell survival.
In neurodegenerative disease research, 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been studied for its potential neuroprotective properties. It has been reported to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c17-14(15-13-4-2-8-21-13)16-6-5-12(9-16)22(18,19)10-11-3-1-7-20-11/h1-4,7-8,12H,5-6,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGZHIYUNWUVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate](/img/structure/B2947583.png)
![2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone](/img/structure/B2947585.png)
![Methyl 5-[(phenylsulfonyl)amino]-2-furoate](/img/structure/B2947587.png)
![7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2947589.png)
![2-(ethylthio)-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide](/img/structure/B2947591.png)


![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)



![N-(2,5-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2947602.png)

![5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2947605.png)